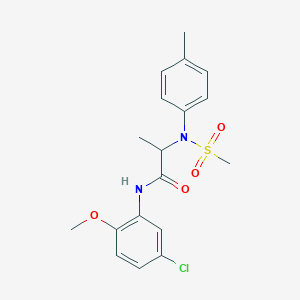![molecular formula C17H20N4O4 B4167794 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4167794.png)
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide
Vue d'ensemble
Description
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide, also known as MPAPN, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the brain. It has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has also been found to inhibit the activity of certain pro-inflammatory proteins in the brain.
Biochemical and Physiological Effects
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation in the brain, and prevent neuronal damage caused by oxidative stress. 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide in lab experiments is its neuroprotective properties. It can be used to prevent neuronal damage caused by oxidative stress and reduce inflammation in the brain. However, one of the limitations of using 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is its potential toxicity. It is important to use 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide at the appropriate concentration to avoid any adverse effects.
Orientations Futures
There are several future directions for research involving 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide. One area of research is to further investigate its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Another area of research is to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide and how it modulates the activity of enzymes and proteins in the brain.
Applications De Recherche Scientifique
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress. 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has also been found to have anti-inflammatory effects and can reduce inflammation in the brain.
Propriétés
IUPAC Name |
2-(3-methoxypropylamino)-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-5-3-6-16(19-12)20-17(22)14-11-13(21(23)24)7-8-15(14)18-9-4-10-25-2/h3,5-8,11,18H,4,9-10H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSIXBYBGAUTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B4167726.png)

![4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B4167735.png)
amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4167739.png)
![4-chloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4167744.png)

![N-allyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4167764.png)
![N-[4-(2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B4167795.png)

![N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4167810.png)
![1-(diphenylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4167818.png)
![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)urea](/img/structure/B4167829.png)
![3,4,5-trimethoxy-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4167832.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167835.png)